molecular formula C20H20N2OS2 B2528276 Benzo[d]thiazol-6-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone CAS No. 1790202-79-7

Benzo[d]thiazol-6-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone

Cat. No.: B2528276
CAS No.: 1790202-79-7
M. Wt: 368.51
InChI Key: UOHKIQJZLZFFPI-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-6-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone is a synthetic small molecule featuring a benzothiazole scaffold linked via a ketone group to a 1,4-thiazepane ring substituted with an o-tolyl (2-methylphenyl) group. The benzothiazole moiety is a privileged structure in medicinal chemistry, often associated with bioactivity in anticancer, antimicrobial, and neurological applications . The 1,4-thiazepane ring introduces conformational flexibility, while the o-tolyl substituent may influence lipophilicity and receptor binding.

Properties

IUPAC Name

1,3-benzothiazol-6-yl-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2OS2/c1-14-4-2-3-5-16(14)18-8-9-22(10-11-24-18)20(23)15-6-7-17-19(12-15)25-13-21-17/h2-7,12-13,18H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOHKIQJZLZFFPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d]thiazol-6-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone typically involves multi-step organic synthesis. A common route includes:

    Formation of the Benzo[d]thiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Synthesis of the Thiazepane Ring: The thiazepane ring can be synthesized by reacting a suitable diamine with a thioester or a thiolactone under basic conditions.

    Coupling of the Two Rings: The final step involves coupling the benzo[d]thiazole and thiazepane rings. This can be done using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiazole and thiazepane rings. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol. Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzo[d]thiazole ring. Halogenation, nitration, and sulfonation are common electrophilic substitutions, while nucleophilic substitutions can involve amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (e.g., chlorine, bromine), nitric acid, sulfuric acid, amines, thiols.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, Benzo[d]thiazol-6-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, this compound has potential as a pharmacophore in drug design. The benzo[d]thiazole ring is known for its antimicrobial and anticancer properties, while the thiazepane ring can enhance the compound’s bioavailability and metabolic stability.

Medicine

In medicine, derivatives of this compound are being investigated for their potential as therapeutic agents. They may exhibit activity against a range of diseases, including cancer, bacterial infections, and neurological disorders.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or improved mechanical strength.

Mechanism of Action

The mechanism of action of Benzo[d]thiazol-6-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone involves its interaction with various molecular targets. The benzo[d]thiazole ring can intercalate with DNA, disrupting replication and transcription processes, which is useful in anticancer applications. The thiazepane ring can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Methodological Considerations

The SHELX program suite () is widely used for crystallographic refinement of such compounds, ensuring accurate structural determination . However, the absence of crystallographic data for the target compound limits direct comparisons of conformational preferences.

Biological Activity

Benzo[d]thiazol-6-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a benzo[d]thiazole moiety linked to a thiazepane ring. This unique structural arrangement suggests diverse biological interactions due to the presence of multiple functional groups. The thiazepane ring is known for its ability to participate in various chemical reactions, making it a versatile scaffold for drug development.

Synthesis Methods

The synthesis of this compound can be achieved through several synthetic pathways. Common methods include:

  • Condensation Reactions : Utilizing thiazepane derivatives and benzo[d]thiazole precursors.
  • Nucleophilic Substitution : Exploiting the thioether group for modifications.

These methods leverage established techniques in organic chemistry to yield compounds with potential pharmacological properties.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole have shown effectiveness against various bacterial strains and fungi. Preliminary studies suggest that this compound may also possess similar activities due to its structural features.

Compound NameStructureNotable Properties
BenzothiazoleBenzothiazoleAntifungal properties
2-Aminobenzothiazole2-AminobenzothiazoleAntimicrobial activity
BenzimidazoleBenzimidazoleAnticancer activity

Enzyme Inhibition

Molecular docking studies have been conducted to evaluate the binding affinity of this compound with various enzymes implicated in disease processes. The results indicate potential inhibition of enzymes such as farnesyltransferase (FT), which plays a crucial role in cancer cell proliferation.

Case Studies

Several case studies highlight the biological efficacy of related compounds:

  • Anticancer Activity : A study demonstrated that benzothiazole derivatives inhibited the growth of cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
  • Antibacterial Studies : Research on similar thiazole compounds revealed broad-spectrum antibacterial activity, particularly against resistant strains.

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